what is PBDA chemical structure
what is PBDA chemical structure
An In-depth Technical Guide to the Chemical Structure of PBDA
Introduction
The acronym "PBDA" is not universally unique and can refer to at least two distinct chemical entities: Pentabromodiphenyl ether and 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid). Due to the extensive availability of scientific literature and data for Pentabromodiphenyl ether, a well-known class of brominated flame retardants, this guide will focus primarily on its chemical structure and properties. The limited available information for 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid) will be presented separately.
Part 1: Pentabromodiphenyl Ether (PBDE)
Pentabromodiphenyl ether (pentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), a group of organobromine compounds that have been widely used as flame retardants in a variety of consumer products.[1][2] Due to their persistence in the environment and potential health risks, their production and use have been restricted under international agreements like the Stockholm Convention.[1][3]
Chemical Structure
The general chemical structure of a pentabromodiphenyl ether consists of a diphenyl ether molecule substituted with five bromine atoms. The bromine atoms can be attached to various positions on the two phenyl rings, leading to a number of different isomers, or congeners.[2] Commercial pentaBDE products are not a single compound but rather a mixture of several PBDE congeners, with 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) being the most abundant.[2]
The IUPAC name for a specific pentaBDE isomer will denote the positions of the bromine atoms. For instance, BDE-99 is named 1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene.
Key Isomers in Commercial PentaBDE Mixtures:
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BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether): While technically a tetrabromodiphenyl ether, it is a major component of the commercial pentaBDE mixture.
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BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether): A prominent pentabrominated congener in technical mixtures.
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BDE-100 (2,2',4,4',6-Pentabromodiphenyl ether): Another pentabrominated congener found in commercial products.[4]
The SMILES (Simplified Molecular-Input Line-Entry System) notation for two common pentabromodiphenyl ether isomers are:
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2,2',4,4',5-Pentabromodiphenyl ether (BDE-99): C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br[2]
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2,2',4,4',6-Pentabromodiphenyl ether (BDE-100): C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br[2]
Physicochemical Properties
The physical and chemical properties of pentabromodiphenyl ethers can vary slightly between different congeners. The commercial pentaBDE mixture is typically a viscous white to amber-colored liquid.[1]
| Property | Value | Congener/Mixture |
| Molecular Formula | C₁₂H₅Br₅O | All PentaBDE Isomers |
| Molecular Weight | 564.7 g/mol | All PentaBDE Isomers |
| Appearance | Viscous white to amber-colored liquid | Commercial Mixture |
| Density | 2.25-2.28 g/cm³ | Commercial Mixture |
| Melting Point | -7 to 3 °C | Commercial Mixture |
| Boiling Point | Decomposes | Commercial Mixture |
| Water Solubility | Very low | General |
| Log K_ow_ | High (indicative of bioaccumulation potential) | General |
Experimental Protocols
Synthesis of Pentabromodiphenyl Ethers
The synthesis of specific PBDE congeners for research and as analytical standards often involves the Ullmann condensation or related coupling reactions. A general approach involves the coupling of a bromophenol with a symmetrical brominated diphenyliodonium salt.[5] Another synthetic route is the bromination of mono- or diaminodiphenyl ethers followed by diazotization and reduction of the amino group(s).[6]
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Example Synthetic Step (Ullmann Condensation): A brominated phenol is reacted with a brominated benzene in the presence of a copper catalyst and a base at elevated temperatures. The specific reactants and reaction conditions are chosen to yield the desired congener.
Analytical Methods for the Determination of Pentabromodiphenyl Ethers
The analysis of PBDEs in environmental and biological samples is typically performed using gas chromatography coupled with mass spectrometry (GC/MS).
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EPA Method 1614: This method is designed for the determination of brominated diphenyl ethers in various matrices such as water, soil, sediment, and tissue. It utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the sensitive and selective detection of PBDE congeners.[7]
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Sample Preparation: Extraction of PBDEs from solid matrices can be achieved through methods like Soxhlet extraction or pressurized liquid extraction (PLE). The extracts then undergo a cleanup procedure, which may involve techniques like gel permeation chromatography (GPC) and solid-phase extraction (SPE) to remove interfering substances before GC/MS analysis.[1][3]
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GC/MS Conditions: A common setup involves a capillary GC column (e.g., DB-5ms) and a mass spectrometer operating in electron capture negative ionization (ECNI) mode, which provides excellent sensitivity for halogenated compounds.[8]
Signaling Pathways
Polybrominated diphenyl ethers have been shown to interfere with various biological signaling pathways, most notably the thyroid hormone and retinoic acid signaling pathways. This disruption is a key concern for their potential neurodevelopmental toxicity.
Caption: Disruption of Thyroid and Retinoic Acid Signaling by PBDEs.
Part 2: 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid)
There is significantly less publicly available information for the chemical abbreviated as PBDA, which stands for 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid).
Chemical Structure
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Molecular Formula: C₁₂H₁₉O₁₀P[9]
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Molecular Weight: 354.25 g/mol [10]
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IUPAC Name: 2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid[9]
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SMILES: C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O[9]
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InChI: InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)[9]
Physicochemical Properties, Experimental Protocols, and Signaling Pathways
References
- 1. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 1614 [nemi.gov]
- 8. agilent.com [agilent.com]
- 9. PubChemLite - 4,4'-phosphinicobis(butane-1,3-dicarboxylic acid) (C12H19O10P) [pubchemlite.lcsb.uni.lu]
- 10. +/-4,4'-PHOSPHINICOBIS(BUTANE-1,3-DICARBOXYLIC ACID) [m.chemicalbook.com]
